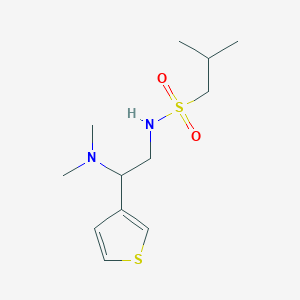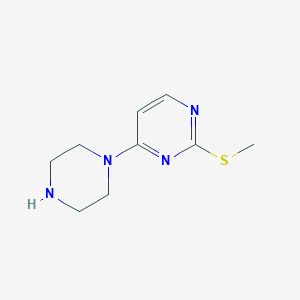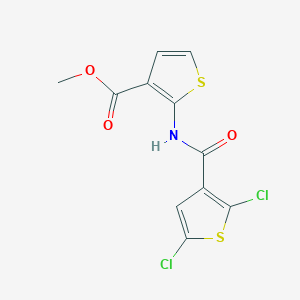
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, also known as DMATS, is an important organic molecule in the field of synthetic organic chemistry. It is an amide compound derived from the condensation of dimethylamine and thiophene-3-yl-methyl sulfone, and is commonly used as a precursor in the synthesis of a wide range of compounds. DMATS has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
科学研究应用
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, and has been used in the synthesis of a variety of pharmaceuticals, including antifungal agents and antiviral agents. This compound has also been used in the synthesis of a variety of pesticides, including herbicides and insecticides.
作用机制
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is not well understood. However, it is believed that this compound is able to form hydrogen bonds with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, this compound is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound is able to interact with a variety of compounds, including amines, carboxylic acids, and other organic molecules. In addition, this compound is believed to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
实验室实验的优点和局限性
The advantages of using N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its ability to form strong complexes with a variety of compounds. The limitations of using this compound in laboratory experiments include its low solubility in aqueous solutions and its tendency to form hydrogen bonds with a variety of compounds.
未来方向
Future research on N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide could focus on further elucidating the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, future research could focus on developing new synthetic methods for the synthesis of this compound and exploring new applications for this compound, such as in the synthesis of pharmaceuticals and pesticides. Furthermore, future research could focus on exploring the potential for this compound to form strong complexes with a variety of compounds, including metal ions and other organic molecules.
合成方法
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide can be achieved through a variety of methods, including the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an aqueous medium. This reaction yields an amide compound, which can then be purified by recrystallization. In addition, this compound can also be synthesized through the reaction of dimethylamine and thiophene-3-yl-methyl sulfone in an organic solvent, such as methanol or ethanol. This reaction yields an amide compound, which can then be purified by recrystallization.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6501124.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B6501174.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)